molecular formula C19H21BrN2O B4783714 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]benzimidazole

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]benzimidazole

Cat. No.: B4783714
M. Wt: 373.3 g/mol
InChI Key: NDOQSVZTMRUFRS-UHFFFAOYSA-N
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Description

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]benzimidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to a brominated phenoxypropyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]benzimidazole typically involves multiple steps:

    Formation of the Brominated Phenoxypropyl Intermediate:

    Coupling with Benzimidazole:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The phenoxy and benzimidazole moieties can undergo oxidation and reduction reactions, respectively.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Oxidation and Reduction Products: Oxidized or reduced forms of the phenoxy and benzimidazole moieties are the major products.

Scientific Research Applications

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]benzimidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities.

    Phenoxypropyl Derivatives: Compounds like 3-(4-chlorophenoxy)propan-1-ol and 3-(4-methylphenoxy)propan-1-ol are structurally related.

Uniqueness: 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]benzimidazole is unique due to the presence of the brominated phenoxypropyl group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-[3-(4-bromo-2-propan-2-ylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-14(2)16-12-15(20)8-9-19(16)23-11-5-10-22-13-21-17-6-3-4-7-18(17)22/h3-4,6-9,12-14H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOQSVZTMRUFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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